3'-Methyl-3-nitro-[1,1'-biphenyl]-4-amine
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Overview
Description
3’-Methyl-3-nitro-[1,1’-biphenyl]-4-amine: is an organic compound with the molecular formula C13H11NO2 It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond The compound is characterized by the presence of a methyl group at the 3’ position, a nitro group at the 3 position, and an amine group at the 4 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-3-nitro-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3’-Methyl-3-nitro-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an acidic or basic medium.
Substitution: Various electrophiles, such as alkyl halides, in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 3’-Methyl-3-amino-[1,1’-biphenyl]-4-amine.
Oxidation: 3’-Carboxy-3-nitro-[1,1’-biphenyl]-4-amine.
Substitution: Depending on the electrophile used, various substituted biphenyl derivatives can be formed.
Scientific Research Applications
Chemistry: 3’-Methyl-3-nitro-[1,1’-biphenyl]-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: In the materials science field, this compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its biphenyl structure provides stability and desirable electronic properties for such applications .
Mechanism of Action
The mechanism of action of 3’-Methyl-3-nitro-[1,1’-biphenyl]-4-amine depends on its specific application. In chemical reactions, the functional groups (nitro, methyl, and amine) play crucial roles in determining the reactivity and interaction with other molecules. For instance, the nitro group is an electron-withdrawing group, which can influence the compound’s reactivity in electrophilic aromatic substitution reactions.
In biological systems, if the compound or its derivatives exhibit pharmacological activity, the mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
3-Methylbiphenyl: Lacks the nitro and amine groups, making it less reactive in certain chemical reactions.
4-Nitrobiphenyl: Lacks the methyl and amine groups, which affects its physical and chemical properties.
4-Aminobiphenyl:
Uniqueness: 3’-Methyl-3-nitro-[1,1’-biphenyl]-4-amine is unique due to the combination of its functional groups, which provide a balance of electron-donating and electron-withdrawing effects
Properties
IUPAC Name |
4-(3-methylphenyl)-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-3-2-4-10(7-9)11-5-6-12(14)13(8-11)15(16)17/h2-8H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMGOAUGISFDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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